molecular formula C12H13N3O2 B1271007 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 53681-51-9

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1271007
CAS RN: 53681-51-9
M. Wt: 231.25 g/mol
InChI Key: KXLNUNZSPLVKFM-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Number: 53681-51-9. It has a molecular weight of 231.25 .


Molecular Structure Analysis

The molecular formula of this compound is C12H13N3O2 . For more detailed structural information, you may want to refer to a dedicated chemical database or resource .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Crystal Structure Analysis

  • Schwabenländer, Kirfel, and Müller (1998) demonstrated the use of 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione in crystallography, where its crystal structure was determined. This application is vital for understanding the molecular and electronic structure of the compound (Schwabenländer, Kirfel, & Müller, 1998).

Synthesis of Novel Compounds

  • Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione, a related compound, under certain conditions to produce new pyrimidine derivatives. This indicates the potential of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione in the synthesis of novel heterocyclic compounds (Singh, Aggarwal, & Kumar, 1992).

Pharmaceutical Research

  • Halladay and Cowden (1990) synthesized derivatives of 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione for antimalarial testing, showcasing its application in the development of antimalarial drugs (Halladay & Cowden, 1990).

Nonlinear Optical (NLO) Applications

  • Mohan et al. (2020) synthesized novel bis-uracil derivatives using 6-amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione, evaluating their potential in nonlinear optical (NLO) applications. This highlights the compound's relevance in advanced material sciences (Mohan et al., 2020).

Optical and Drug Discovery Applications

  • Further research by Mohan et al. (2020) delved into antimicrobial, photoluminescence, and molecular docking studies of pyrimidine-based bis-uracil derivatives, underlining the compound's versatility in various scientific applications (Mohan et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-amino-1-benzyl-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14-11(16)7-10(13)15(12(14)17)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNUNZSPLVKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364697
Record name 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

CAS RN

53681-51-9
Record name 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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